molecular formula C24H18FN3 B2640179 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-97-1

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2640179
CAS No.: 866727-97-1
M. Wt: 367.427
InChI Key: MRTMPCPRQZMLBC-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with various substituents, including a fluorobenzyl group, a methyl group, and a phenyl group.

Preparation Methods

The synthesis of 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate as a base . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-11-12-22-19(13-16)24-20(23(26-27-24)17-7-3-2-4-8-17)15-28(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTMPCPRQZMLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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